molecular formula C9H9F2NO2 B13135940 Methyl 6-amino-2,3-difluorophenylacetate

Methyl 6-amino-2,3-difluorophenylacetate

Cat. No.: B13135940
M. Wt: 201.17 g/mol
InChI Key: KHVSAFOZBPQPAE-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,3-difluorophenylacetate is an organic compound with a complex structure that includes an amino group, two fluorine atoms, and a methyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2,3-difluorophenylacetate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a difluorobenzene derivative, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,3-difluorophenylacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

Methyl 6-amino-2,3-difluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-2-fluorophenylacetate: Lacks one fluorine atom, which may affect its reactivity and stability.

    Methyl 6-amino-3-fluorophenylacetate: Similar structure but with the fluorine atom in a different position, potentially altering its chemical properties.

    Methyl 6-amino-2,3-dichlorophenylacetate: Contains chlorine atoms instead of fluorine, which can significantly change its reactivity and applications.

Uniqueness

Methyl 6-amino-2,3-difluorophenylacetate is unique due to the presence of two fluorine atoms, which can enhance its chemical stability and influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 6-amino-2,3-difluorophenylacetate is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by the presence of both amino and difluorophenyl groups, offers diverse interactions with biological targets, making it a candidate for various pharmacological applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10_{10}H10_{10}F2_2N2_2O2_2
  • Molecular Weight : 232.19 g/mol

The compound features:

  • An amino group (NH2-NH_2) that enhances hydrogen bonding capabilities.
  • Two fluorine atoms at the 2 and 3 positions of the phenyl ring, which increase lipophilicity and metabolic stability.

Table 1: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundAmino group at position 6; fluorine at positions 2 and 3Enhanced binding affinity; potential anticancer activity
Methyl (4-amino-2,3-difluorophenyl)acetateAmino group at position 4; fluorine at positions 2 and 3Different biological interactions due to amino position
Methyl (4-amino-2-fluorophenyl)acetateAmino group at position 4; one fluorine atomLower lipophilicity compared to difluorinated analogs

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The fluorine atoms enhance the compound's binding affinity to target proteins, while the amino group facilitates hydrogen bonding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling pathways.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. Studies involving cell lines have shown that it can inhibit the growth of specific cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on ovarian cancer cell lines revealed that this compound significantly reduced cell viability when compared to untreated controls. The IC50 value was determined to be approximately 200 nM, indicating potent activity against these cells.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; IC50 ~200 nM

Research Findings

Recent research has focused on elucidating the detailed biological pathways influenced by this compound. A molecular docking study indicated strong binding interactions with key enzymes involved in tumor growth regulation.

In Vitro Studies

In vitro experiments have shown that the compound can effectively inhibit alpha-amylase activity, suggesting potential applications in managing diabetes by controlling carbohydrate metabolism.

Future Directions

Further studies are required to explore the full therapeutic potential of this compound, including:

  • In vivo efficacy : Assessing its effectiveness in animal models.
  • Toxicity profiles : Evaluating safety and side effects associated with prolonged use.
  • Mechanistic studies : Investigating detailed molecular interactions and pathways affected by the compound.

Properties

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

IUPAC Name

methyl 2-(6-amino-2,3-difluorophenyl)acetate

InChI

InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3

InChI Key

KHVSAFOZBPQPAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1F)F)N

Origin of Product

United States

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